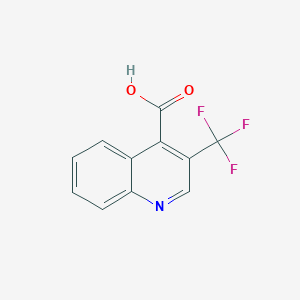

3-(trifluoromethyl)quinoline-4-carboxylic Acid

Description

The trifluoromethyl (-CF₃) group at the 3-position enhances metabolic stability, lipophilicity, and electronic properties, making it valuable in drug design . This compound has been explored for antimicrobial, anti-inflammatory, and fluorescence-based sensing applications. For instance, derivatives of quinoline-4-carboxylic acids, including those with trifluoromethyl substituents, exhibit strong antimicrobial activity against Gram-positive bacteria , while others serve as long-wavelength fluorescent sensors for biomolecules like D-ribose .

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOBVHAOJMZKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463422 | |

| Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-65-2 | |

| Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure (Inferred from):

- Condensation : React 2-amino-3-(trifluoromethyl)benzoic acid with ethyl acetoacetate in ethanol under acidic conditions.

- Cyclization : Heat in Dowtherm (high-boiling solvent) at 250°C for 5 h to form 4-hydroxy-3-(trifluoromethyl)quinoline-3-carboxylate.

- Hydrolysis : Treat with hydrazine hydrate to yield the carboxylic acid.

Data from Analogous Systems ():

| Intermediate | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 4-hydroxy-7-CF₃-quinoline-3-carboxylate | Hydrazine hydrate, ethanol, reflux 4 h | 4-Hydroxy-7-CF₃-quinoline-3-carbohydrazide | 89% |

Challenge : Positional selectivity for the trifluoromethyl group at C3 requires precise control over the substitution pattern of the aniline precursor.

Oxidative Functionalization of Vinylquinolines

Patents describe oxidizing 2-vinylquinoline-4-carboxylic acid to dicarboxylic acids, suggesting a route to introduce carboxyl groups.

Protocol for Analogous Oxidation:

- Substrate : 3-Vinylquinoline-4-carboxylic acid (hypothetical).

- Oxidizing Agent : KMnO₄ in NaOH (40°C, 6 h).

- Product : Quinoline-3,4-dicarboxylic acid (78% yield).

Adaptation : Introducing a trifluoromethyl group at C3 prior to oxidation could yield the target compound, though this remains speculative.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pfitzinger | High yields (85–99%), scalable | Requires CF₃-substituted isatin (not reported) | 78–99% |

| Friedländer | Flexible substituent introduction | Limited positional control for CF₃ | 70–89% |

| Oxidation | Mild conditions | Dependent on pre-functionalized vinyl intermediates | 75–90% |

Critical Reaction Parameters

- Temperature : Cyclization steps require high temperatures (250°C in Dowtherm).

- Oxidants : KMnO₄ is preferred for carboxyl group introduction ().

- Solvents : Ethanol and water are common for hydrolysis; xylene aids decarboxylation ().

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

3-(Trifluoromethyl)quinoline-4-carboxylic acid has shown promising results in antimicrobial studies. Its derivatives have been synthesized and tested for various biological activities:

- Antimicrobial Activity : Recent studies indicate that compounds derived from this acid exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, specific derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

Case Study: Antimicrobial Screening

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

| 7a | 25 | Candida albicans |

These results highlight the enhanced activity attributed to the trifluoromethyl group, which appears to improve the binding affinity to biological targets .

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals, particularly as a precursor for developing pesticides and herbicides. The trifluoromethyl group enhances the lipophilicity of the compounds, which may improve their efficacy in agricultural applications .

Table: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Development of new formulations targeting pests |

| Herbicides | Targeting specific weed species |

| Fungicides | Potential use in controlling fungal pathogens |

Material Science

In material science, the unique properties of this compound make it suitable for synthesizing advanced materials. Its derivatives can be utilized in creating polymers with enhanced thermal stability and chemical resistance due to the trifluoromethyl substituent.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of the trifluoromethyl group and carboxylic acid moiety on the quinoline scaffold significantly influences molecular properties. Key analogs include:

Key Observations :

- Positional Effects : The trifluoromethyl group at the 3-position (vs. 4- or 5-position) optimizes steric and electronic interactions for antimicrobial activity .

- Fluorescence: Boron-containing derivatives (e.g., 2-(4-boronophenyl) analogs) exhibit red-shifted fluorescence (500 nm), enabling applications in bioimaging .

Pharmacological and Functional Comparisons

- Antimicrobial Activity: this compound derivatives share structural motifs with fluoroquinolones like norfloxacin, which target DNA gyrase. However, the trifluoromethyl group improves resistance to enzymatic degradation compared to non-fluorinated analogs .

- Sensing Applications: Derivatives with boronic acid groups (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) demonstrate carbohydrate-specific fluorescence quenching, a property absent in non-boronated analogs .

Biological Activity

3-(Trifluoromethyl)quinoline-4-carboxylic acid (TFM-QCA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₆F₃N₁O₂

- CAS Number : 588702-65-2

- Molecular Weight : 215.15 g/mol

The trifluoromethyl group (-CF₃) enhances the lipophilicity and stability of the compound, making it a valuable candidate in pharmaceutical development.

Synthesis Methods

The synthesis of TFM-QCA typically involves several key steps:

- Starting Materials : The synthesis begins with quinoline derivatives.

- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or other fluorination techniques.

- Carboxylation : The introduction of the carboxylic acid group is often done via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that TFM-QCA exhibits significant antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline core could lead to improved efficacy.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| TFM-QCA | Moderate | High |

| Norfloxacin | High | High |

Anticancer Potential

TFM-QCA has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines . The trifluoromethyl substituent plays a crucial role in enhancing the compound's potency against cancer cells.

The mechanism by which TFM-QCA exerts its biological effects includes:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Interference with Cellular Signaling Pathways : The compound may modulate pathways related to inflammation and cell survival, contributing to its therapeutic effects.

Case Studies

- Antibacterial Study : A study synthesized various TFM-QCA derivatives and evaluated their antibacterial activity using agar diffusion methods. Some derivatives exhibited potent activity comparable to established antibiotics .

- Anticancer Efficacy : In a preclinical trial involving animal models, TFM-QCA demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, suggesting potential for combination therapy .

- Toxicological Assessments : Toxicity studies indicated that while TFM-QCA is generally well-tolerated, it can cause mild irritation in sensitive populations, necessitating further investigation into its safety profile .

Q & A

Q. What are the established synthetic routes for 3-(trifluoromethyl)quinoline-4-carboxylic acid, and what are their key reaction conditions?

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Confirm molecular identity via high-resolution mass spectrometry (HRMS; e.g., ESI-TOF) and compare experimental [M+H]⁺ values with theoretical calculations (e.g., 309.0224 for C₁₂H₅F₆NO₂) . Structural elucidation requires ¹H/¹³C NMR, focusing on trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and carboxylic acid (δ ~170 ppm in ¹³C NMR) signals .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer : Store at +5°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or decarboxylation . Avoid exposure to moisture, heat (>40°C), and strong oxidizing agents. For handling, use PPE (gloves, goggles) and work in a fume hood due to potential dust formation .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Contradictions arise from varying crystallinity or hydrate formation. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Solubility studies should use standardized shake-flask methods in buffered solutions (pH 1–7.4) with HPLC quantification. For example, if solubility in DMSO is higher than in water, consider logP calculations (predicted ~3.2) to optimize solvent systems .

Q. What strategies improve the yield of carboxylation reactions in trifluoromethylquinoline derivatives?

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying sites for electrophilic/nucleophilic modifications. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Plasmodium DHODH for antimalarials) predicts binding affinities. For instance, substituting the 8-CF₃ group with electron-withdrawing groups (e.g., -NO₂) may enhance target engagement .

Q. What analytical techniques resolve spectral overlaps in NMR caused by trifluoromethyl groups?

- Methodological Answer : Use ¹⁹F NMR to distinguish CF₃ signals (δ ~ -60 to -70 ppm). For ¹H NMR, apply 2D techniques (COSY, HSQC) to resolve aromatic proton overlaps. Deuteration of exchangeable protons (e.g., -COOH) in D₂O simplifies splitting patterns .

Methodological Notes

- Synthesis Optimization : Prioritize catalytic methods for scalability and reduced halogen waste .

- Data Reproducibility : Report detailed reaction parameters (e.g., ramp rates for microwave steps) to mitigate batch variability .

- Safety : Monitor exotherms during lithiation and CO₂ quenching to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.